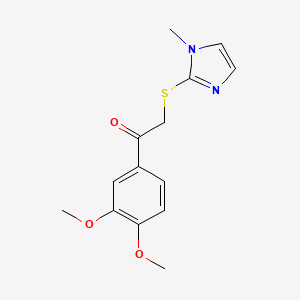
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is a synthetic organic compound that features a combination of aromatic, imidazole, and thioether functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Attachment of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Introduction of the thioether linkage: This can be done via nucleophilic substitution reactions where a thiol group is introduced to the ethanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features that are common in bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for compounds like 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or activating the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(1H-imidazol-2-yl)sulfanylethanone: Similar structure but with a different substitution on the imidazole ring.
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)ethanone: Lacks the thioether linkage.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-7-6-15-14(16)20-9-11(17)10-4-5-12(18-2)13(8-10)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLCCPKAOXVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)
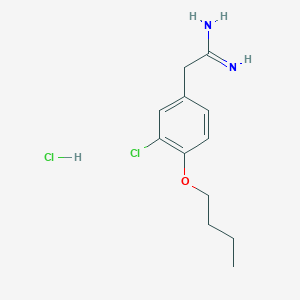
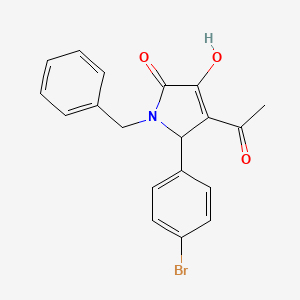
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)

![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
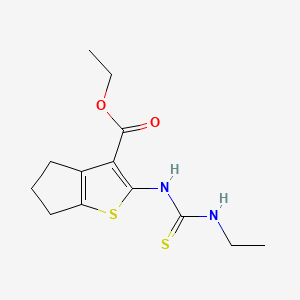
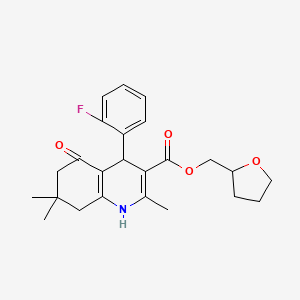


![[1-[(2-Chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5085740.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
